molecular formula C14H22N4O3S B2508337 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide CAS No. 899952-48-8

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide

Cat. No. B2508337
M. Wt: 326.42
InChI Key: XXNNIEHYKXQJJN-UHFFFAOYSA-N
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Description

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide' involves the reaction of 2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazole-3-carboxylic acid with 2-methoxyethylamine, followed by the addition of oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-methoxyethyl)hydroxylamine to form the desired oxamide product.

Starting Materials
2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazole-3-carboxylic acid, 2-methoxyethylamine, oxalyl chloride, N-(2-methoxyethyl)hydroxylamine

Reaction
Step 1: React 2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazole-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate., Step 2: Add oxalyl chloride to the amide intermediate to form the corresponding acid chloride., Step 3: React the acid chloride with N-(2-methoxyethyl)hydroxylamine in the presence of a base such as triethylamine to form the desired oxamide product., Step 4: Purify the product by column chromatography or recrystallization.

Mechanism Of Action

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the progression of cancer and autoimmune diseases. Specifically, N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide inhibits the activity of BTK, FLT3, and JAK2, which are all important signaling molecules that are involved in the regulation of cell growth, differentiation, and survival. By inhibiting these kinases, N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide can prevent the proliferation and survival of cancer cells and reduce inflammation in autoimmune diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide have been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide inhibits the activity of several kinases that are involved in the progression of cancer and autoimmune diseases, including BTK, FLT3, and JAK2. In vivo studies have demonstrated that N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide is effective in inhibiting tumor growth in various animal models of cancer, including lymphoma, leukemia, and multiple myeloma. N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide has also been shown to reduce inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Advantages And Limitations For Lab Experiments

One of the advantages of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide is its specificity for BTK, FLT3, and JAK2, which are all important signaling molecules that are involved in the progression of cancer and autoimmune diseases. This specificity allows N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide to selectively target cancer cells and reduce inflammation in autoimmune diseases, while minimizing side effects. However, one of the limitations of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide is its potential toxicity, which can limit its use in clinical trials.

Future Directions

There are several potential future directions for the development of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide as a therapeutic agent. One potential direction is the combination of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide with other targeted therapies, such as immune checkpoint inhibitors or other kinase inhibitors, to enhance its therapeutic efficacy. Another potential direction is the development of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide as a treatment for other types of cancer and autoimmune diseases, such as breast cancer or multiple sclerosis. Additionally, the development of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide as a personalized medicine, based on the genetic profile of individual patients, may also be a promising future direction.

Scientific Research Applications

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide inhibits the activity of several kinases that are involved in the progression of cancer and autoimmune diseases, including BTK, FLT3, and JAK2. In vivo studies have demonstrated that N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide is effective in inhibiting tumor growth in various animal models of cancer, including lymphoma, leukemia, and multiple myeloma.

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-14(2,3)18-11(9-7-22-8-10(9)17-18)16-13(20)12(19)15-5-6-21-4/h5-8H2,1-4H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNNIEHYKXQJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide

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